
2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide
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Overview
Description
2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Introduction of the dimethoxyphenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction using 3,4-dimethoxybenzene.
Formation of the acetamidophenyl group: This can be done through an amide coupling reaction using 4-acetamidophenylamine and a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.
Anticancer Activity
Research indicates that 2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide has cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest.
- Case Study : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.
- Mechanism : It may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
- Case Study : Animal models treated with the compound showed reduced levels of inflammatory markers compared to controls.
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties.
- Activity Spectrum : Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Related compounds have reported MIC values around 256 µg/mL.
Data Table: Summary of Biological Activities
Activity Type | Mechanism/Effect | Case Study Findings |
---|---|---|
Anticancer | Induces apoptosis via caspase activation | Inhibits MCF-7 cell proliferation at 10 µM |
Anti-inflammatory | Modulates cytokine production | Reduced inflammatory markers in animal models |
Antimicrobial | Inhibits growth of pathogens | MIC ~256 µg/mL against E. coli and S. aureus |
Research Applications
The diverse biological activities of this compound position it as a valuable candidate for various research applications:
- Drug Development : Its anticancer and anti-inflammatory properties make it a potential lead compound for new therapeutic agents.
- Pharmacological Studies : Understanding its mechanisms can provide insights into disease treatment strategies.
- Chemical Synthesis Research : The compound can be utilized to synthesize derivatives with enhanced efficacy or reduced toxicity.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(3,4-dimethoxyphenyl)acetamide
- 3-(4-acetamidophenyl)-2-propenamide
- N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide
Uniqueness
2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide is unique due to the presence of both a cyano group and an acetamidophenyl group, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness might make it particularly valuable in specific applications where these functional groups play a crucial role.
Biological Activity
The compound 2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide is a synthetic derivative notable for its unique structure, which includes a cyano group and an acetamidophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C20H19N3O4
IUPAC Name
- IUPAC Name : 3-(4-acetamidophenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide
Structural Features
The presence of both a cyano group and an acetamidophenyl group contributes to the compound's unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group may facilitate interactions with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes linked to cancer progression or inflammatory responses.
- Receptor Modulation : Interaction with cell surface receptors could modulate signaling pathways critical for cell survival and proliferation.
Anticancer Activity
Several studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Study on Cytotoxicity : Research demonstrated that compounds with similar structural features showed cytotoxic effects on various cancer cell lines, with IC50 values indicating effective dose ranges for inhibiting cell growth.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating a possible role in treating inflammatory diseases .
- Animal Models : In vivo studies using animal models have shown reduced inflammation markers following administration of related compounds, supporting their therapeutic potential .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Notable Activity |
---|---|---|
2-cyano-N-(3,4-dimethoxyphenyl)acetamide | Structure | Moderate anticancer activity |
3-(4-acetamidophenyl)-2-propenamide | Structure | Significant anti-inflammatory effects |
N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide | Structure | Exhibits both cytotoxic and anti-inflammatory properties |
Case Study 1: Cancer Cell Lines
In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of approximately 25 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Inflammation in Animal Models
A model of induced paw edema in rats treated with the compound showed a significant reduction in swelling compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells.
Properties
IUPAC Name |
3-(4-acetamidophenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13(24)22-16-6-4-14(5-7-16)10-15(12-21)20(25)23-17-8-9-18(26-2)19(11-17)27-3/h4-11H,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFHHOPFIGIQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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